1-(Bromomethyl)cyclopropane-1-carbonitrile

Description

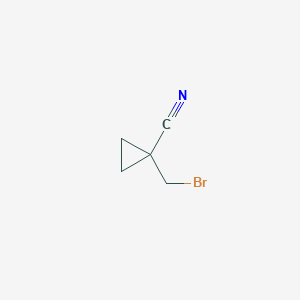

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-3-5(4-7)1-2-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUVFNLWVDQBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278811 | |

| Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98730-78-0 | |

| Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98730-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)cyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)cyclopropane-1-carbonitrile CAS number and properties

An In-Depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern synthetic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications. As a bifunctional molecule incorporating a reactive bromomethyl group, a versatile nitrile moiety, and a strained cyclopropane ring, this compound serves as a valuable intermediate for introducing the 1-cyano-1-methylcyclopropyl motif into complex molecular architectures. This guide consolidates technical data, field-proven synthetic protocols, and safety information to serve as an essential resource for leveraging this compound in pharmaceutical and agrochemical research.

Compound Identification and Core Properties

This compound is a specialized organic compound valued for its unique structural features that are desirable in medicinal chemistry. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98730-78-0 | [1][2] |

| IUPAC Name | 1-(bromomethyl)cyclopropanecarbonitrile | |

| Synonyms | 1-(Bromomethyl)-1-cyanocyclopropane, 1-Bromomethyl-cyclopropyl-1-cyanide | [2][3] |

| Molecular Formula | C₅H₆BrN | [1][2] |

| Molecular Weight | 160.01 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Purity (Typical) | ≥98% | [4] |

Physicochemical and Safety Data

A thorough understanding of the compound's physicochemical properties and safety profile is critical for its effective and safe application in a laboratory setting.

Physicochemical Properties

| Parameter | Value | Source(s) |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][4] |

| Shipping Temperature | Ambient | [4] |

GHS Safety and Hazard Information

This compound is classified as hazardous, and appropriate precautions must be taken during handling and storage.

-

Signal Word: Warning [4]

-

Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

-

P280: Wear protective gloves/eye protection/face protection[4].

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis and Reaction Mechanism

The primary route for synthesizing this compound involves the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropaneacetonitrile. This transformation is a cornerstone reaction, typically achieved via an Appel-type reaction mechanism.

The causality behind this choice of reagents lies in its efficiency and selectivity. Triphenylphosphine (Ph₃P) and a bromine source (e.g., elemental bromine or carbon tetrabromide) form a phosphonium bromide intermediate in situ. The alcohol's oxygen atom then attacks the electrophilic phosphorus, leading to the formation of an oxyphosphonium salt. The bromide ion, now acting as a nucleophile, subsequently displaces the triphenylphosphine oxide group in an Sₙ2 reaction to yield the desired brominated product. This method is favored for its relatively mild conditions, which help preserve the strained cyclopropane ring.

References

1-(Bromomethyl)cyclopropane-1-carbonitrile structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of 1-(Bromomethyl)cyclopropane-1-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound (CAS No: 98730-78-0), a valuable building block in modern medicinal and agrochemical research. We delve into the rationale behind its synthesis and present a detailed workflow for its structural confirmation and purity assessment using a suite of modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals who utilize cyclopropane-containing scaffolds to engineer novel molecules with enhanced therapeutic potential.

Introduction: The Significance of a Strained Scaffold

The cyclopropane ring, though simple in structure, is a powerhouse in molecular design. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, which can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological profiles.[1][2] this compound is a bifunctional reagent that masterfully leverages these properties. The bromomethyl group serves as a versatile handle for alkylation and cross-coupling reactions, while the nitrile moiety can be readily transformed into other critical functional groups like carboxylic acids or amines.[3]

Its utility is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents, such as precursors to Montelukast.[4] Understanding the precise structural features and confirming the purity of this reagent is paramount to the success of multi-step synthetic campaigns. This guide provides the necessary protocols and interpretative insights to achieve this with confidence.

Molecular Identity and Physicochemical Properties

A foundational step in any chemical analysis is the confirmation of the molecule's basic identity and properties.

References

Spectroscopic Characterization of 1-(Bromomethyl)cyclopropane-1-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(bromomethyl)cyclopropane-1-carbonitrile (CAS No. 98730-78-0). The unique structural features of this molecule, combining a strained cyclopropane ring with a nitrile and a bromomethyl group, give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and quality control. While raw spectral data for this specific compound is not widely published in the public domain, this guide will provide a detailed interpretation based on established principles of spectroscopy and data from closely related analogs.

Molecular Structure and Spectroscopic Overview

This compound possesses a quaternary carbon atom as part of the cyclopropane ring, bonded to a methylene bromide, a cyano group, and two other carbons of the ring. This structure dictates a specific set of expected signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₅H₆BrN, and its molecular weight is 160.01 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the protons of the bromomethyl group and the cyclopropane ring.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | ~3.5 - 3.7 | Singlet (s) | 2H |

| Cyclopropane -CH₂- | ~1.0 - 1.6 | Multiplets (m) | 4H |

Expert Insights: The singlet for the bromomethyl protons arises from the absence of adjacent protons. The cyclopropane protons are expected to appear as complex multiplets due to geminal and cis/trans coupling, a characteristic feature of substituted cyclopropanes. The electron-withdrawing effects of the bromine and nitrile groups will deshield the adjacent protons, shifting them downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary Cyclopropane Carbon (C-CN) | ~20 - 30 |

| Cyclopropane -CH₂- | ~15 - 25 |

| -CH₂Br | ~30 - 40 |

| -C≡N | ~115 - 125 |

Expert Insights: The nitrile carbon appears significantly downfield. The quaternary carbon of the cyclopropane ring will likely be the most upfield of the sp³ carbons, and its signal will be of lower intensity due to the lack of an attached proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The key vibrational frequencies for this compound are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (cyclopropane) | ~3100 - 3000 | Medium |

| C≡N (nitrile) | ~2250 - 2240 | Sharp, Medium |

| C-H (alkane) | ~2950 - 2850 | Medium |

| C-Br | ~650 - 550 | Strong |

Expert Insights: The sharp absorption band for the nitrile group is a key diagnostic feature. The C-H stretching vibrations of the cyclopropane ring typically appear at slightly higher wavenumbers than those of a typical alkane.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

| m/z | Fragment | Interpretation |

| 159/161 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 80 | [M - Br]⁺ | Loss of a bromine radical |

| 54 | [C₄H₆]⁺ | Cyclobutyl cation (rearrangement) or butadiene radical cation |

Expert Insights: The presence of bromine will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having nearly equal intensity. The base peak is likely to be the [M - Br]⁺ fragment due to the relative ease of C-Br bond cleavage.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ an electron ionization (EI) mass spectrometer.

-

Acquisition: Scan a mass range of m/z 40-200.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

- 1. chemcd.com [chemcd.com]

- 2. compoundchem.com [compoundchem.com]

- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-(Bromomethyl)cyclopropane-1-carbonitrile, a valuable bifunctional reagent in modern organic synthesis. Possessing both a reactive electrophilic bromomethyl group and a versatile nitrile handle on a strained cyclopropane ring, this molecule serves as a key building block for introducing the 1-cyano-1-cyclopropylmethyl moiety into complex molecular architectures. This document outlines its core physicochemical properties, a proposed synthetic pathway with mechanistic insights, predicted spectroscopic characteristics, key reactivity patterns, and essential safety protocols, designed to support its effective use in research and development.

Core Physicochemical Properties

This compound (CAS No. 98730-78-0) is a liquid at room temperature.[1] Its structure combines the unique conformational rigidity and electronic properties of the cyclopropane ring with two distinct functional groups, making it a desirable intermediate in synthetic chemistry.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN | [1] |

| Molecular Weight | 160.01 g/mol | [2] |

| CAS Number | 98730-78-0 | [2] |

| Physical Form | Liquid | [1] |

| IUPAC Name | 1-(bromomethyl)cyclopropanecarbonitrile | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed protocols for the synthesis of this compound are not widely published, a highly logical and efficient pathway proceeds via the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropane-1-carbonitrile. This transformation is a standard and well-understood conversion in organic chemistry.

Proposed Synthetic Pathway

The most direct route involves a nucleophilic substitution reaction where the hydroxyl group of 1-(hydroxymethyl)cyclopropane-1-carbonitrile is converted into a good leaving group and subsequently displaced by a bromide ion. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are ideal for this purpose as they react readily with primary alcohols to yield the corresponding alkyl bromides with high fidelity.

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Adapted from a Related Transformation)

Disclaimer: The following protocol is adapted from the well-established synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol and should be considered a representative method.[3] Optimization of reaction conditions (temperature, time, stoichiometry) is necessary for the specific synthesis of this compound.

-

Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(hydroxymethyl)cyclopropane-1-carbonitrile dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction between the brominating agent and the alcohol.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33-0.40 molar equivalents) dropwise to the stirred solution via the dropping funnel. Maintaining a low temperature is crucial to prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice. Subsequently, neutralize the excess acid by the cautious addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction (e.g., diethyl ether) two to three times.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality and Mechanistic Insight

The choice of PBr₃ is based on its efficacy in converting primary alcohols to alkyl bromides with minimal rearrangement, a key consideration given the strained nature of the cyclopropane ring. The reaction mechanism involves the initial attack of the alcohol's oxygen atom on a phosphorus atom, displacing a bromide ion. This forms a protonated intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the newly formed good leaving group in an Sₙ2 fashion, resulting in the desired product and the byproduct H₃PO₃. Cooling the reaction vessel mitigates the risk of side reactions, such as ether formation or rearrangement of the cyclopropylcarbinyl system.

Spectroscopic Characterization (Predicted)

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | C≡N stretch | ~2240-2260 cm⁻¹ | Characteristic sharp absorption for a nitrile functional group. |

| C-H stretch (cyclopropyl) | ~3000-3100 cm⁻¹ | C-H bonds on a cyclopropane ring are slightly higher in energy than typical sp³ C-H bonds. | |

| C-Br stretch | ~550-690 cm⁻¹ | Typical region for the stretching vibration of a carbon-bromine bond. | |

| ¹H NMR | -CH₂Br | ~3.5-3.8 ppm (singlet) | Protons on a carbon adjacent to a bromine atom are deshielded. As there are no adjacent protons, a singlet is expected. |

| -CH₂- (cyclopropyl) | ~1.2-1.8 ppm (multiplets) | The four protons on the cyclopropane ring are diastereotopic and will likely appear as complex multiplets. | |

| ¹³C NMR | -C≡N | ~115-125 ppm | Characteristic chemical shift for the carbon atom of a nitrile group. |

| Quaternary Carbon (-C-CN) | ~15-25 ppm | The sp³ quaternary carbon of the cyclopropane ring. | |

| -CH₂Br | ~30-40 ppm | The carbon atom attached to the bromine is deshielded. | |

| -CH₂- (cyclopropyl) | ~10-20 ppm | The two equivalent methylene carbons of the cyclopropane ring. |

Reactivity and Synthetic Applications

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.

Key Reactions

-

Nucleophilic Substitution: The bromomethyl group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to introduce the cyclopropylmethylnitrile scaffold.

-

Nitrile Group Transformations: The nitrile functionality is a versatile precursor. It can be:

-

Hydrolyzed under acidic or basic conditions to yield 1-(carboxymethyl)cyclopropane-1-carboxylic acid.

-

Reduced using reducing agents like Lithium Aluminum Hydride (LiAlH₄) to afford the corresponding primary amine, 1-(aminomethyl)cyclopropane-1-methanamine.

-

Caption: Major reaction pathways for the title compound.

Importance in Drug Development

The cyclopropane ring is a highly sought-after motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. This building block provides a direct route to novel structures containing both the beneficial cyclopropyl group and a nitrile, which can act as a hydrogen bond acceptor or be converted into other critical functional groups like amines or tetrazoles.[1]

Safety, Handling, and Storage

As a brominated organic nitrile, this compound requires careful handling by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof tools and equipment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Statements: Based on data for similar compounds, it is likely harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

References

Key chemical properties of 1-(Bromomethyl)cyclopropane-1-carbonitrile

An In-depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional synthetic intermediate of significant interest to researchers in organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique structure, which combines a reactive bromomethyl group, a versatile nitrile functionality, and a strained cyclopropane ring, makes it a valuable building block for constructing complex molecular architectures. The strained ring system often imparts unique conformational rigidity and metabolic stability to target molecules, which can enhance biological activity.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this important compound.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound are summarized below. These data are critical for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 98730-78-0 | [1][3][4] |

| Molecular Formula | C₅H₆BrN | [1][4] |

| Molecular Weight | 160.01 - 160.02 g/mol | [1][3][4] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥98% | [1][3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][3] |

| MDL Number | MFCD16875700 | [3][4] |

| InChI Key | XWUVFNLWVDQBRJ-UHFFFAOYSA-N | [3] |

Reactivity and Synthetic Utility: A Trifecta of Functionality

The synthetic value of this compound stems from its three key structural components: the primary bromide, the nitrile, and the cyclopropane ring. Each offers a distinct handle for chemical modification.

-

The Bromomethyl Group : As a primary alkyl bromide, this group is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of the 1-cyanocyclopropylmethyl moiety onto a wide range of nucleophiles, such as amines, thiols, and carbanions, through alkylation reactions.[1]

-

The Nitrile Group : The cyano group is one of the most versatile functional groups in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[1] This versatility significantly expands the range of accessible derivatives.

-

The Cyclopropane Ring : The inherent strain of the three-membered ring not only influences the reactivity of the adjacent functional groups but is also a desirable structural motif in drug design. It can serve as a rigid scaffold, locking substituents into specific spatial orientations to optimize binding with biological targets, and can enhance metabolic stability.[1][2]

The diagram below illustrates the key reactive sites and potential synthetic transformations.

Caption: Key reactive sites and synthetic pathways for this compound.

Synthesis Protocol

A common and documented method for preparing this compound involves the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropaneacetonitrile. This transformation can be effectively achieved using bromine in the presence of an organic phosphine, such as triphenylphosphine (Ph₃P).[5]

Experimental Protocol: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile

Causality: This protocol is based on the Appel reaction, where the triphenylphosphine and bromine form a phosphonium bromide intermediate. The alcohol oxygen then attacks the phosphorus atom, creating a good leaving group and allowing for subsequent displacement by the bromide ion to yield the desired alkyl bromide.

-

Reaction Setup : Charge a 3-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer with triphenylphosphine (1.0 eq) and a suitable organic solvent (e.g., acetonitrile).[5]

-

Cooling : Cool the stirred solution to a low temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.[5] Maintaining a low temperature is critical to control the exothermic reaction and minimize side reactions, such as ring-opening of the strained cyclopropane.

-

Precursor Addition : Add 1-(hydroxymethyl)cyclopropaneacetonitrile (1.1 eq) to the cooled solution.

-

Bromine Addition : Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel, ensuring the internal temperature remains low.[5][6] The slow addition is crucial for safety and selectivity.

-

Reaction Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting alcohol is consumed.

-

Workup and Isolation : Upon completion, the reaction mixture is typically worked up by filtering off any precipitated phosphine oxide, followed by solvent removal under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.[5][6]

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Pharmaceutical Development

This compound is a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 1-(mercaptomethyl)cyclopropaneacetic acid, which is a crucial side-chain precursor for Montelukast, a widely used medication for the management of asthma.[5] The synthetic pathway involves converting the bromomethyl group to a mercaptan (via an isothiuronium salt) and hydrolyzing the nitrile to a carboxylic acid.[5] This highlights the compound's direct relevance in the production of active pharmaceutical ingredients (APIs).

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][9]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[9][12]

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis. Its unique combination of a reactive bromide, a versatile nitrile, and a conformationally rigid cyclopropane ring provides chemists with a powerful tool for creating novel molecules with potential applications in drug discovery and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 98730-78-0 [sigmaaldrich.com]

- 4. chemcd.com [chemcd.com]

- 5. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 6. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]

Introduction to cyclopropane-containing building blocks in medicinal chemistry

An In-Depth Technical Guide Topic: Introduction to Cyclopropane-Containing Building Blocks in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropane ring, once viewed as a mere curiosity of strained-ring chemistry, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its incorporation into drug candidates is a strategic decision, driven by a unique combination of physicochemical properties that can profoundly enhance a molecule's pharmacological profile. The three-membered ring's inherent rigidity, unique electronic character, and metabolic robustness offer a powerful toolkit for medicinal chemists to overcome common challenges in drug discovery, such as poor potency, metabolic instability, and off-target effects. This guide provides a comprehensive exploration of cyclopropane-containing building blocks, delving into the fundamental principles of their utility, robust synthetic strategies for their creation, and their successful application in clinically approved therapeutics.

Part 1: The Unique Physicochemical Profile of the Cyclopropyl Moiety

The strategic value of the cyclopropane ring in drug design stems directly from its distinct structural and electronic properties, which differ significantly from acyclic or larger cyclic systems.

Structure, Bonding, and Conformational Rigidity

The defining feature of cyclopropane is its high degree of ring strain (approx. 28 kcal/mol), a consequence of severe angle and torsional strain.[1] The carbon-carbon bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to a bonding model described by bent bonds, where the electron density lies outside the internuclear axis.[2][3] This strained arrangement imparts significant "p-character" to the C-C bonds, making the cyclopropyl group electronically similar to an alkene in some contexts.[1][4]

From a medicinal chemistry perspective, the most critical consequence of this structure is profound conformational rigidity .[5][6] Unlike a flexible alkyl chain which can adopt numerous conformations, the cyclopropane ring locks the relative positions of its substituents. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[5][7]

Bioisosterism: The "Molecular Mimic"

The unique size and electronics of the cyclopropyl group allow it to serve as a bioisostere for several common functional groups, enabling chemists to fine-tune molecular properties while preserving biological activity.[8] This mimicry is a cornerstone of its utility.

| Bioisosteric Replacement For | Rationale & Impact | Example Application |

| gem-Dimethyl Group | Offers similar steric bulk but with increased rigidity and often improved metabolic stability. Can act as a "liponeutral" isostere.[8] | Cannabinoid receptor 1 (CB1) agonists, where replacement improved potency and selectivity.[8] |

| Alkene/Alkene | Provides a saturated, metabolically robust mimic of a double bond, maintaining a similar rigid distance between substituents.[8][9] | Peptide mimetics, where the cyclopropane replaces a peptide bond to prevent proteolytic hydrolysis.[10] |

| Aromatic Rings | In certain contexts, can mimic the spatial orientation of substituents on a phenyl ring while increasing the fraction of sp³ carbons (Fsp³), a desirable trait for drug candidates. | Used to escape flatland and introduce three-dimensionality into planar molecules.[8][11] |

Impact on Key Drug-like Properties

The incorporation of a cyclopropane moiety can systematically improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

| Property | Impact of Cyclopropane Moiety | Causality |

| Metabolic Stability | Increased | The C-H bonds are strong and the ring is generally resistant to common metabolic pathways like CYP450 oxidation that affect linear hydrocarbons.[5][12] |

| Aqueous Solubility | Often Increased | The rigid, non-planar structure can disrupt the crystal lattice packing of a solid, reducing the energy required for dissolution.[4][12] |

| Membrane Permeability | Often Increased | The motif can reduce polarity and increase lipophilicity, and in some cases, acts as a "lubricant" to help drugs cross cell membranes.[12][13] |

| Potency & Selectivity | Often Increased | Conformational rigidity locks the molecule in its bioactive conformation, improving binding affinity and allowing for more specific interactions with the target receptor.[5][9] |

| Off-Target Effects | Often Reduced | By improving selectivity for the primary target, interactions with unintended targets (e.g., hERG channel) can be minimized.[9][12] |

Part 2: Synthetic Strategies for Cyclopropane-Containing Building Blocks

Advances in synthetic chemistry have made the installation of cyclopropane rings more accessible and scalable, facilitating their routine use in drug discovery.[4] Modern methods range from classic organometallic reactions to highly selective biocatalytic transformations.

Overview of Major Cyclopropanation Strategies

The construction of the cyclopropane ring generally falls into two categories:

-

[2+1] Cycloadditions: The reaction of a two-carbon unit (an alkene) with a one-carbon unit (a carbene or carbenoid). This is the most common approach.[14]

-

1,3-Cyclizations: Intramolecular reactions that form a bond between carbon 1 and carbon 3 of a linear chain.

Featured Synthetic Protocol: Cobalt-Catalyzed Cyclopropanation

Transition metal catalysis offers a robust and scalable method for producing functionalized cyclopropanes. Cobalt-catalyzed reactions are particularly attractive as they are operationally simple and avoid the need for slow addition of the often-unstable diazo reagent.[11]

Protocol: Gram-Scale Synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate [11]

-

Objective: To synthesize a versatile bifunctional cyclopropane building block via cobalt-catalyzed cyclopropanation.

-

Materials:

-

Phenyl vinyl sulfide (PVS) (1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.1 equiv)

-

Co(II)-salen type complex (5 mol%)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Co(II) catalyst.

-

Add dry CH₂Cl₂ to dissolve the catalyst.

-

Add phenyl vinyl sulfide to the reaction mixture.

-

Warm the mixture to 40 °C.

-

Add ethyl diazoacetate to the mixture. Note: Unlike many other metal-catalyzed cyclopropanations, slow addition is not required with this cobalt catalyst, which simplifies the process and enhances safety.[11]

-

Stir the reaction at 40 °C for 24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the desired cyclopropane scaffold as a mixture of cis/trans isomers.

-

-

Self-Validation: The success of the reaction is validated by the formation of the desired product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The operational simplicity and lack of diazo dimerization serve as internal controls for catalyst activity.[11]

Chemoenzymatic and Diversity-Oriented Synthesis

A powerful modern strategy involves coupling the high stereoselectivity of enzymes with the versatility of chemical reactions. Engineered biocatalysts, such as myoglobin or cytochrome P450 variants, can produce chiral cyclopropane cores with exceptional enantiomeric and diastereomeric purity.[15][16] These chiral building blocks, often equipped with a functional handle like a boronate ester, can then be elaborated into a diverse library of compounds using robust chemical methods like Suzuki-Miyaura coupling.[17][18]

Part 3: Applications in Drug Design and Clinical Case Studies

The theoretical advantages of the cyclopropane ring translate directly into tangible successes in drug development. Eighteen new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020 alone.[9]

Case Studies of FDA-Approved Drugs

The strategic use of the cyclopropane motif is evident across a wide range of therapeutic areas.

| Drug (Structure) | Therapeutic Area | Rationale for Cyclopropane Moiety |

| Ticagrelor | Antiplatelet | The cyclopropane ring serves as a rigid, metabolically stable linker that correctly orients the side chain for optimal binding to the P2Y₁₂ receptor.[17] |

| Grazoprevir | Hepatitis C (HCV Protease Inhibitor) | Acts as a conformationally restricted bioisostere, locking the molecule into a bioactive conformation required for potent inhibition of the HCV NS3/4A protease.[4][17] |

| Tasimelteon | Insomnia (Melatonin Receptor Agonist) | The chiral cyclopropane core is critical for the molecule's activity and stereospecific interaction with melatonin receptors.[4][16] |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | The N-cyclopropyl group enhances potency and broadens the spectrum of activity against bacterial DNA gyrase and topoisomerase IV.[19] |

The Cyclopropylamine Motif: A Privileged Building Block

Among the most valuable cyclopropane-containing building blocks is cyclopropylamine .[20] This small, strained primary amine is a key component in numerous pharmaceuticals.[6][21] Its unique combination of a rigid ring and a reactive amino group has made it a cornerstone in the design of enzyme inhibitors.[6][20]

-

Mechanism of Action: In enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), the cyclopropylamine moiety acts as an irreversible inhibitor. The enzyme oxidizes the amine, leading to the formation of a highly reactive cyclopropaniminium species that covalently binds to the enzyme's FAD cofactor, permanently deactivating it.[6]

-

Therapeutic Applications: This mechanism is the basis for drugs treating neurological disorders (MAO inhibitors) and various cancers (LSD1 inhibitors).[6] Drugs containing the cyclopropylamine group include the antidepressant Tranylcypromine and the hepatitis C drug Simeprevir .[16][19]

Conclusion

Cyclopropane-containing building blocks are far more than simple sp³-rich spacers. They are sophisticated design elements that offer medicinal chemists a reliable method to instill conformational rigidity, enhance metabolic stability, and modulate physicochemical properties. The continued development of novel and scalable synthetic methods, particularly chemoenzymatic strategies, ensures that the cyclopropyl fragment will remain a versatile and frequently employed player in the quest for safer and more effective medicines.[5][22] Its proven track record in numerous FDA-approved drugs solidifies its status as an indispensable tool in the modern drug discovery arsenal.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificupdate.com [scientificupdate.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]

- 14. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 20. longdom.org [longdom.org]

- 21. nbinno.com [nbinno.com]

- 22. Recent advances in the synthesis of cyclopropanes. | Semantic Scholar [semanticscholar.org]

Reactivity and Electronic Properties of the Cyclopropyl Group: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Executive Summary

The cyclopropyl group, a three-membered carbocycle, has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique electronic structure, governed by significant ring strain, imparts properties that are highly attractive for drug design. This guide provides a comprehensive overview of the fundamental principles of cyclopropyl chemistry, from its electronic underpinnings to its strategic application in modulating the properties of therapeutic agents. We will explore the theoretical models that explain its reactivity, delve into its behavior in key chemical transformations, and analyze its role in enhancing potency, metabolic stability, and other critical pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this "privileged" structural motif.

Introduction: The Enigma of the Three-Membered Ring

The cyclopropane ring is a prevalent feature in the molecular architecture of numerous small molecule drugs approved by the FDA.[1] Its appeal stems from a unique combination of properties: it introduces conformational rigidity akin to an alkene while maintaining a high fraction of sp³ character, a desirable trait for improving solubility and avoiding the metabolic liabilities of planar aromatic systems.[2] The coplanarity of its three carbon atoms, combined with shorter, stronger C-C and C-H bonds, sets it apart from simple alkanes.[1][3]

This guide will deconstruct the properties of the cyclopropyl group, beginning with its electronic structure, which deviates significantly from standard tetrahedral carbon, flowing into its predictable reactivity patterns, and culminating in its strategic deployment in drug discovery to overcome common developmental roadblocks such as metabolic instability and off-target effects.[3][4]

Section 1: The Unique Electronic Structure of the Cyclopropyl Group

The chemistry of cyclopropane is dominated by the consequences of its 60° C-C-C bond angles, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[5] This immense angle strain forces the carbon atoms into a unique hybridization state that is neither purely sp³ nor sp², giving rise to its characteristic properties.[5][6]

Beyond sp³ Hybridization: The Coulson-Moffitt and Walsh Models

To account for the strained geometry, two primary bonding models have been proposed.

-

The Coulson-Moffitt Model: This model describes the C-C bonds as "bent bonds" or "banana bonds".[6][7] It posits that the carbon orbitals used for ring bonding have increased p-character (approaching sp⁵ hybridization) to accommodate the acute 60° angle.[7] This shifts electron density outside the direct internuclear axis, creating weaker, more reactive C-C bonds.[7] Consequently, the C-H bonds gain more s-character (approaching sp²), making them shorter and stronger.[3][6]

-

The Walsh Model: This alternative model provides a powerful framework for understanding the cyclopropyl group's electronic behavior, particularly its resemblance to a C=C double bond.[6][7] It considers the cyclopropane ring as being formed from the interaction of three sp²-hybridized CH₂ fragments. Each carbon atom uses two sp² orbitals to form C-H bonds and a C-C σ-bond framework. The remaining p-orbital on each carbon combines to form a set of three molecular orbitals (MOs) that resemble a π-system.[8][9] These "Walsh orbitals" explain why cyclopropane can engage in conjugation and stabilize adjacent carbocations.[6][10][11]

Caption: Conceptual formation of Walsh orbitals.

Electronic Consequences: π-Character and Conjugative Ability

The high-lying HOMO of the Walsh orbital set gives the cyclopropyl group significant π-character.[5] This allows it to act as a good π-electron donor, engaging in conjugation with adjacent p-orbitals, such as those in double bonds, aromatic rings, or carbocations.[6][10] This conjugative ability is a key reason for its capacity to stabilize adjacent positive charges, a property that profoundly influences its reactivity.[12] However, its ability to transmit conjugation is generally considered weaker than that of a true double bond and may be most significant in transition states rather than ground states.[10]

Tabulated Electronic and Structural Parameters

The unique bonding in cyclopropane results in distinct structural and energetic properties compared to other alkanes.

| Property | Cyclopropane | Cyclohexane (Reference) | Data Source(s) |

| C-C Bond Length | ~1.51 Å | ~1.54 Å | [3] |

| C-C-C Bond Angle | 60° | ~111.5° | [5] |

| C-H Bond Strength | ~106 kcal/mol | ~98 kcal/mol | [3] |

| Strain Energy | ~27.5 kcal/mol | ~0 kcal/mol | [12] |

Section 2: Reactivity Profile of the Cyclopropyl Moiety

The high ring strain of cyclopropane is the primary driving force for its reactivity.[13] Reactions that lead to the opening of the three-membered ring are energetically favorable as they relieve this strain.[5]

Ring-Opening Reactions: Alleviating Strain

Similar to alkenes, cyclopropanes can undergo addition reactions with electrophiles, resulting in ring opening.[14][15] The reaction typically proceeds via attack of the electrophile on the C-C bond, which has significant p-character, to form a carbocation intermediate that is subsequently trapped by a nucleophile.[16] These additions often follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen substituents.[14]

Cyclopropane rings can be opened via radical pathways.[17] This is particularly relevant for cyclopropyl-substituted carbon radicals, which can undergo rapid ring-opening to form a more stable alkyl radical.[17] This reactivity is harnessed in various synthetic transformations.[17] Conversely, cyclopropylcarbinyl radicals themselves are stabilized, but the rearrangement to the homoallyl radical is often thermodynamically favorable.

A particularly useful class of cyclopropanes are those substituted with both an electron-donating group (D) and an electron-accepting group (A). The polarization of the C1-C2 bond in these "D-A cyclopropanes" makes them highly susceptible to nucleophilic attack, facilitating a wide range of enantioselective ring-opening and annulation reactions.[18][19][20] The Lewis acid-catalyzed activation of the acceptor group is a common strategy to trigger the ring-opening process.[19]

Cyclopropanation: Synthetic Approaches

The construction of the cyclopropane ring, or cyclopropanation, is a fundamental process in organic synthesis.[21] Common methods involve the addition of a carbene or carbenoid to an alkene.[21][22]

-

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane and a zinc-copper couple), to deliver a CH₂ group to an alkene in a stereospecific, syn-addition manner.[21][23]

-

Diazo Compounds: Diazo compounds, like diazomethane, can decompose thermally or photochemically to generate carbenes that add to alkenes.[21][23] Metal catalysts, particularly those based on copper, rhodium, or cobalt, are often used to control the reactivity and achieve stereoselectivity.[21]

-

Intramolecular Cyclization: 1,3-dihalides can undergo intramolecular Wurtz coupling, or related reactions, to form a cyclopropane ring.[21] This was the method used in the first synthesis of cyclopropane by August Freund.[21]

Section 3: The Cyclopropyl Group in Drug Design and Medicinal Chemistry

The unique properties of the cyclopropyl group make it a versatile tool for addressing challenges in drug discovery.[3][4] It is frequently employed to fine-tune the biological and pharmacokinetic profile of a lead compound.

A Privileged Scaffold: Role as a Bioisostere

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The cyclopropyl group is often used as a rigid, non-planar bioisostere for other common functionalities.

-

Alkene/Phenyl Ring Replacement: It can mimic the conformational rigidity of a double bond or a phenyl ring while improving metabolic stability and reducing the planarity of the molecule, which can enhance solubility and reduce potential toxicity associated with aromatic rings.[1]

-

gem-Dimethyl Group Replacement: The cyclopropyl group can serve as a conformationally restricted replacement for a gem-dimethyl group, locking the attached chain into a specific orientation, which can be crucial for binding to a biological target.[2]

Caption: Cyclopropyl group as a phenyl bioisostere.

Modulating Physicochemical and Pharmacokinetic Properties

The C-H bonds on a cyclopropyl ring are stronger than those in typical aliphatic systems due to their increased s-character.[2][3] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with hydrogen atom abstraction.[2] Strategically placing a cyclopropyl group at a known metabolic hotspot can block this pathway, thereby increasing the drug's half-life and reducing potential drug-drug interactions (DDIs). The classic example is pitavastatin, where the cyclopropyl group diverts metabolism away from the major CYP3A4 pathway.[2]

The rigid, three-dimensional structure of the cyclopropyl ring restricts the conformational freedom of a molecule.[2] This can pre-organize the drug into its bioactive conformation, leading to a more favorable entropic contribution to binding affinity and thus enhanced potency.[3][4]

Incorporating a cyclopropyl group generally increases the lipophilicity of a molecule, which can be beneficial for crossing cell membranes and increasing brain permeability.[3] However, as a small, sp³-rich fragment, it often provides a more favorable balance of lipophilicity and solubility compared to larger, more greasy alkyl or aromatic groups.

Potential Liabilities: Bioactivation Pathways

Despite its advantages, the cyclopropyl group is not without potential liabilities. Cyclopropylamines, in particular, can undergo CYP-mediated oxidation to form reactive intermediates.[2] A well-known example is the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety leads to ring-opened reactive metabolites capable of forming covalent adducts with hepatic proteins, a process linked to its observed hepatotoxicity.[2] This underscores the importance of careful metabolite identification studies for any cyclopropyl-containing drug candidate.[2]

Caption: Bioactivation pathway of cyclopropylamines.

Section 4: Experimental Protocols and Methodologies

Protocol: Synthesis of a Primary Cyclopropylamine from a Nitrile

This protocol is based on the titanium(II)- and Lewis acid-mediated coupling of nitriles with Grignard reagents, a method developed by Bertus and Szymoniak.[24] It provides a direct, one-step route to primary cyclopropylamines from readily available starting materials.

Objective: To synthesize (1-benzyl)cyclopropylamine from benzyl cyanide.

Materials:

-

Benzyl cyanide (1.0 equiv)

-

Titanium(IV) isopropoxide, Ti(OPr-i)₄ (1.2 equiv)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in ether (2.5 equiv)

-

Boron trifluoride diethyl etherate, BF₃·OEt₂ (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon.

-

Titanium Complex Formation: To the flask, add anhydrous THF and cool to 0 °C in an ice bath. Add Ti(OPr-i)₄ (1.2 equiv) via syringe.

-

Grignard Addition: Slowly add EtMgBr (2.5 equiv) via the dropping funnel over 15 minutes. The solution will turn dark brown or black, indicating the formation of the low-valent titanium species. Allow the mixture to stir at 0 °C for 10 minutes.

-

Substrate Addition: Add a solution of benzyl cyanide (1.0 equiv) in anhydrous THF to the reaction mixture.

-

Lewis Acid Addition: Add BF₃·OEt₂ (1.2 equiv) to the mixture. Causality: The strong Lewis acid is critical for facilitating the key ring-contraction step required for cyclopropane formation.[24] Without it, ketone byproducts are more prevalent.[24]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

-

Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove titanium salts. Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired (1-benzyl)cyclopropylamine.

Protocol: Characterization by NMR Spectroscopy

Confirming the presence of a cyclopropyl ring is straightforward using NMR spectroscopy. The high ring strain and unique geometry result in a characteristic spectral signature.

-

¹H NMR Spectroscopy:

-

The cyclopropyl protons typically appear in a highly shielded (upfield) region of the spectrum, usually between 0.0 and 1.5 ppm. This is a diagnostic indicator.

-

The protons on the ring form a complex, tightly coupled spin system. The geminal (on the same carbon) and vicinal (on adjacent carbons) coupling constants are distinct from those in acyclic systems. Cis-vicinal couplings are generally larger (8-10 Hz) than trans-vicinal couplings (4-7 Hz), which can be used to determine stereochemistry.

-

-

¹³C NMR Spectroscopy:

-

The carbon atoms of the cyclopropyl ring are also highly shielded, typically appearing between -5 and 20 ppm in the ¹³C NMR spectrum.

-

Substituent effects can shift these signals, but they generally remain in a distinct upfield region compared to other aliphatic carbons.

-

Conclusion: Future Outlook

The cyclopropyl group continues to be a powerful and versatile component in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, block metabolic pathways, and serve as a non-classical bioisostere ensures its continued relevance in the design of next-generation therapeutics.[1][3] As synthetic methodologies for creating complex and stereochemically defined cyclopropanes advance, we can anticipate even more sophisticated applications of this small but mighty ring system in addressing complex challenges in drug discovery and development. A thorough understanding of its unique electronic properties and reactivity is paramount for any scientist seeking to harness its full potential.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 7. Bent bond - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. purechemistry.org [purechemistry.org]

- 17. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 20. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-(Bromomethyl)cyclopropane-1-carbonitrile in Nucleophilic Substitution Reactions

Introduction: A Unique Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal and agrochemical research, the strategic introduction of small, conformationally constrained motifs is a cornerstone of rational drug design. The cyclopropane ring, in particular, is a highly sought-after structural unit, prized for its ability to enhance metabolic stability, modulate acidity (pKa), and lock flexible molecules into bioactive conformations.[1] 1-(Bromomethyl)cyclopropane-1-carbonitrile emerges as a valuable and specialized reagent for this purpose. It provides a direct route to installing the unique 1-cyano-cyclopropylmethyl moiety, a bioisostere for larger or more flexible groups, into a target molecule.

This guide provides a comprehensive overview of the reactivity of this compound in nucleophilic substitution reactions, offering field-proven insights and detailed experimental protocols for its application in research and development.

Reagent Profile and Handling

| Property | Value | Source |

| CAS Number | 98730-78-0 | [2] |

| Molecular Formula | C₅H₆BrN | [2] |

| Molecular Weight | 160.01 g/mol | [2] |

| Appearance | Liquid | [3] |

| Storage | 2-8°C, sealed in a dry environment | [3] |

Safety Precautions: this compound is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Mechanistic Insights and Strategic Considerations: The Challenge of Steric Hindrance

At its core, this compound is a primary alkyl bromide. However, its reactivity in nucleophilic substitution reactions is profoundly influenced by its unique structure. The carbon atom bearing the bromine is adjacent to a quaternary carbon (the C1 of the cyclopropane ring). This arrangement makes it a neopentyl-like halide .

// Visible arrow for attack Nu -> C_alpha [dir=back, color="#FBBC05", style=dashed, constraint=false, label="Sterically Hindered Path"]; } dot Diagram 1: Steric hindrance in SN2 reactions.

The bimolecular nucleophilic substitution (SN2) mechanism, which is typical for primary alkyl halides, requires a backside attack of the nucleophile on the electrophilic carbon.[4][5] In the case of this compound, the bulky cyclopropane ring, substituted with a nitrile group at the β-position, creates significant steric hindrance. This steric congestion dramatically slows down the rate of SN2 reactions, a well-documented phenomenon for neopentyl halides which can be up to 100,000 times slower than their less hindered counterparts.[6][7]

Consequences for Experimental Design:

-

Forced Conditions: Reactions often require more forcing conditions than typical primary alkyl halide substitutions. This may include elevated temperatures and longer reaction times.

-

Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the effective nucleophilicity of the attacking species and accelerating the SN2 reaction.[8]

-

Potential for Elimination (E2): While SN2 is generally favored for primary halides, the use of strong, sterically hindered bases could promote the competing E2 elimination pathway. However, given the lack of easily accessible β-hydrogens on the bromomethyl group itself, this is a less common side reaction.

-

No SN1 Pathway: The formation of a primary carbocation is highly energetically unfavorable, so an SN1 mechanism is not a viable pathway for this substrate.[9]

Experimental Protocols: A Guide to Application

The following protocols are designed to serve as validated starting points for the use of this compound in common nucleophilic substitution reactions. Researchers should consider these as foundational methods, with the understanding that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: N-Alkylation of Secondary Amines (e.g., Piperidine)

This protocol details the synthesis of 1-(piperidin-1-ylmethyl)cyclopropane-1-carbonitrile, a common scaffold in medicinal chemistry.

// Reactants reagent [label="1-(Bromomethyl)cyclopropane-\n1-carbonitrile (1.0 eq)"]; amine [label="Piperidine (1.2 eq)"]; base [label="K₂CO₃ (2.0 eq)"]; solvent [label="Acetonitrile (ACN)"];

// Steps mix [label="Combine reactants in ACN", shape=ellipse, fillcolor="#FFFFFF"]; heat [label="Heat to 60-70 °C", shape=ellipse, fillcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS\n(Approx. 12-24 h)", shape=ellipse, fillcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Filter, Quench, Extract)", shape=ellipse, fillcolor="#FFFFFF"]; purify [label="Column Chromatography", shape=ellipse, fillcolor="#FFFFFF"]; product [label="1-(Piperidin-1-ylmethyl)cyclopropane-\n1-carbonitrile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow reagent -> mix; amine -> mix; base -> mix; solvent -> mix; mix -> heat -> monitor -> workup -> purify -> product; } dot Diagram 2: Workflow for N-Alkylation.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous Acetonitrile (ACN)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetonitrile.

-

Add potassium carbonate, followed by the dropwise addition of piperidine to the stirred suspension.

-

Heat the reaction mixture to 60-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Expert Insight: The use of at least two equivalents of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The elevated temperature is necessary to overcome the steric hindrance inherent to this neopentyl-like system.

Protocol 2: S-Alkylation with Thiolates (Thiourea Example)

This protocol is adapted from a patented procedure for the synthesis of a thiouronium salt, which can be subsequently hydrolyzed to the corresponding thiol, a key intermediate in the synthesis of pharmaceuticals like Montelukast.[8]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 eq)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge this compound, thiourea, and acetone.[8]

-

Stir the mixture and heat to reflux.[8]

-

Maintain the reflux for approximately 12 hours, monitoring the reaction by TLC for the consumption of the starting bromide.[8]

-

After completion, cool the reaction mixture. The product, an isothiouronium salt, will often precipitate from the acetone.

-

Cool the mixture further in an ice bath (e.g., -8 to 3 °C) and stir for at least one hour to maximize precipitation.[8]

-

Collect the solid product by filtration.

-

Wash the filter cake with cold acetone to remove any unreacted starting materials.[8]

-

Dry the solid under vacuum to obtain the desired thiouronium salt. This salt can then be carried forward for hydrolysis to the thiol under basic conditions.

Protocol 3: Azide Substitution for the Synthesis of Primary Amines

The substitution with azide ion provides a clean and efficient route to 1-(azidomethyl)cyclopropane-1-carbonitrile. The resulting azide is a versatile intermediate that can be readily reduced to the corresponding primary amine, 1-(aminomethyl)cyclopropane-1-carbonitrile, using standard methods like catalytic hydrogenation or Staudinger reduction.[10]

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Caution: Sodium azide is highly toxic. Handle with extreme care and appropriate safety measures. Do not acidify azide-containing solutions, as this can generate highly explosive hydrazoic acid (HN₃).

-

To a round-bottom flask, add this compound and anhydrous DMF.

-

Add sodium azide in one portion with vigorous stirring.

-

Heat the reaction mixture to 50-60 °C. The increased temperature is necessary to achieve a reasonable reaction rate.[11]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water (to remove DMF) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid any potential decomposition of the azide product.

-

The crude 1-(azidomethyl)cyclopropane-1-carbonitrile is often of sufficient purity for the subsequent reduction step. If necessary, it can be purified by careful column chromatography.

Conclusion: A Challenging but Rewarding Reagent

This compound is a sterically demanding electrophile that presents unique challenges in nucleophilic substitution reactions. Its neopentyl-like structure significantly retards the rate of SN2 reactions, necessitating the use of forcing conditions, including elevated temperatures and polar aprotic solvents. However, for researchers and drug development professionals seeking to incorporate the valuable 1-cyano-cyclopropylmethyl motif, understanding and overcoming these hurdles provides access to novel chemical space. The protocols outlined in this guide offer a validated foundation for the successful application of this versatile building block in the synthesis of complex, high-value molecules.

References

- 1. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. an example of a reaction between a primary alkyl halide with sodium acety.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Application of 1-(Bromomethyl)cyclopropane-1-carbonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of 1-(bromomethyl)cyclopropane-1-carbonitrile, a highly versatile and valuable building block in modern medicinal chemistry. We will delve into the strategic advantages conferred by the unique strained cyclopropylnitrile motif, detailing its application in the synthesis of complex pharmaceutical intermediates. This document will elucidate key reaction mechanisms, provide validated experimental protocols, and present data-driven insights to guide researchers and drug development professionals in leveraging this reagent's full potential.

Introduction: The Emerging Prominence of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, once a mere curiosity of strained ring systems, has evolved into a cornerstone of contemporary drug design.[1][2][3] Its incorporation into molecular scaffolds is a strategic decision driven by the unique physicochemical properties it imparts. The inherent ring strain of approximately 27.5 kcal/mol results in shorter, stronger carbon-hydrogen bonds and a distinct electronic character.[1] These features often lead to enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]

Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby improving potency and receptor binding affinity.[1] It is frequently employed as a bioisosteric replacement for larger or more flexible groups like gem-dimethyl or vinyl moieties to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strategic introduction of this compound provides a dual functional handle: a reactive bromomethyl group for facile elaboration and a nitrile group that can be transformed into a variety of other functionalities.[5]

Core Attributes of this compound

This reagent is a liquid at room temperature and should be stored in a dry environment at 2-8°C.[6] Its bifunctional nature, possessing both a reactive electrophilic center (the bromomethyl group) and a versatile nitrile group, makes it an invaluable tool for introducing the cyclopropylnitrile scaffold.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN | [5] |

| Molecular Weight | 160.02 g/mol | [5] |

| CAS Number | 98730-78-0 | |

| Physical Form | Liquid | [6] |

| Storage | 2-8°C, dry | [5][6] |

Synthetic Utility and Key Transformations

The true power of this compound lies in its ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures.

Nucleophilic Substitution Reactions at the Bromomethyl Position

The primary application of this reagent involves the displacement of the bromide ion by a variety of nucleophiles. This allows for the direct attachment of the cyclopropylnitrile moiety to a target molecule.

Caption: Generalized S_N2 reaction pathway.

Common Nucleophiles and their Applications:

-

Amines: Alkylation of primary and secondary amines is a fundamental step in the synthesis of many pharmaceutical agents, including those targeting CNS disorders and infectious diseases.

-